molecular formula C11H12ClNO3S3 B2607169 5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide CAS No. 1351630-26-6

5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide

Cat. No.: B2607169
CAS No.: 1351630-26-6
M. Wt: 337.85
InChI Key: PCQXGOLHHGRNOO-UHFFFAOYSA-N
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Description

5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its structural similarity to other biologically active thiophene derivatives.

    Industry: Utilized in the development of materials with specific electronic properties

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.

    Dorzolamide: A thiophene derivative used as a carbonic anhydrase inhibitor in the treatment of glaucoma.

    Tioconazole: An antifungal agent with a thiophene moiety.

Uniqueness

5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S3/c1-7-4-5-17-11(7)8(14)6-13-19(15,16)10-3-2-9(12)18-10/h2-5,8,13-14H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQXGOLHHGRNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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